

Application Note: HPLC Quantification of Omeprazole Impurity H (4-Chloro Omeprazole)

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Compound of Interest

Compound Name:	4-Desmethoxy-4-chloro Omeprazole
CAS No.:	863029-89-4
Cat. No.:	B194810

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Executive Summary

Objective: To establish a robust, validated High-Performance Liquid Chromatography (HPLC) protocol for the specific quantification of Omeprazole Impurity H (EP nomenclature), chemically identified as **4-Desmethoxy-4-chloro Omeprazole**.

Significance: Omeprazole Impurity H is a critical process-related impurity arising from the synthesis of the pyridine intermediate. Unlike oxidative degradants (like Impurity D or E), Impurity H is introduced during the nucleophilic substitution steps of the active pharmaceutical ingredient (API) manufacturing. Due to the presence of the chlorine atom, its lipophilicity and potential toxicological profile differ from the parent molecule, necessitating strict control under ICH Q3A(R2) guidelines.

Audience: Analytical Chemists, QC Managers, and Process Development Scientists.

Chemical Basis & Causality[1]

Identity of the Analyte[1][2][3]

- Common Name: Omeprazole Impurity H (EP)[1][2][3][4][5][6]
- Chemical Name: 2-[(RS)-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-5-methoxy-1H-benzimidazole.[2][6]
- CAS Number: 863029-89-4[1][2][3][4][5][6]
- Molecular Formula: C₁₆H₁₆ClN₃O₂S[2][5][6]
- Molecular Weight: 349.84 g/mol [2][4][5]

Structural Divergence & Separation Logic

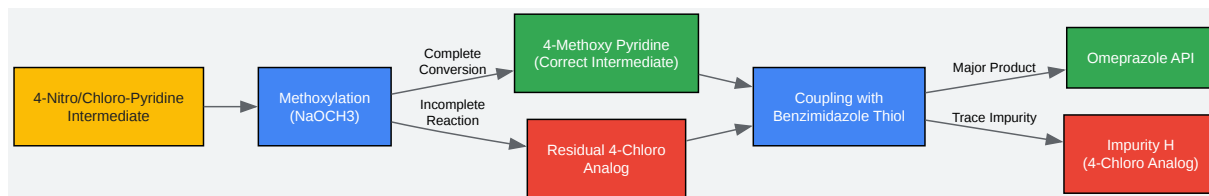
The separation of Impurity H from Omeprazole relies on the difference in lipophilicity induced by the substituent at the 4-position of the pyridine ring.

- Omeprazole: Contains an electron-donating Methoxy (-OCH₃) group.
- Impurity H: Contains an electron-withdrawing Chloro (-Cl) group.

Chromatographic Implication: The Chloro-substituent significantly increases the hydrophobicity of the molecule compared to the Methoxy-analog. Consequently, in Reversed-Phase chromatography (RP-HPLC), Impurity H will exhibit a longer retention time (higher k') than Omeprazole. The method utilizes a C8 stationary phase at pH 7.6 to maximize the hydrophobic selectivity while ensuring the benzimidazole moiety remains partially non-ionized, improving peak shape.

Impurity Origin Pathway

Impurity H is a "Process-Related Impurity." [7] It typically originates from the incomplete methoxylation of the 4-nitro or 4-chloro pyridine precursor, or a side reaction during the chlorination of the hydroxymethyl pyridine intermediate.



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Figure 1: Synthetic origin of Impurity H showing the divergence at the pyridine intermediate stage.

Experimental Protocol

Reagents and Equipment

- HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary pump, DAD/VWD).
- Column: Waters Symmetry C8, 5 μm , 4.6 \times 150 mm (or equivalent L7 USP packing). Note: C8 is preferred over C18 to reduce the excessive retention of the highly lipophilic Impurity H.
- Reagents:
 - Disodium hydrogen phosphate (Na_2HPO_4), AR Grade.
 - Phosphoric Acid (H_3PO_4), 85%, HPLC Grade.
 - Acetonitrile (ACN), HPLC Gradient Grade.
 - Milli-Q Water (TOC < 5 ppb).

Chromatographic Conditions (EP Aligned)

This method is adapted from the European Pharmacopoeia (EP) monograph for Omeprazole, optimized for the resolution of late-eluting impurities.

Parameter	Setting	Rationale
Mode	Isocratic	Ensures stable baseline for low-level impurity detection.
Mobile Phase	Phosphate Buffer pH 7.6 : ACN (73 : 27 v/v)	pH 7.6 is critical for the stability of Omeprazole (acid-labile). 27% ACN provides adequate elution strength for Impurity H.
Flow Rate	1.0 mL/min	Standard flow for 4.6mm ID columns to maintain theoretical plates.
Column Temp	25°C (Ambient)	Higher temperatures may degrade Omeprazole on-column.
Detection	UV @ 280 nm	Isosbestic point region; maximizes sensitivity for the benzimidazole chromophore.
Injection Vol	20 µL	High volume to meet LOQ requirements for trace impurities (0.15% limit).
Run Time	~ 45 minutes	Impurity H is late-eluting (RRT ~ 2.0 - 3.0).

Preparation of Solutions

Buffer Solution (pH 7.6):

- Dissolve 1.4 g of Disodium hydrogen phosphate (Na_2HPO_4) in 1000 mL of Milli-Q water.
- Adjust pH to 7.6 ± 0.05 using dilute Phosphoric Acid.
- Filter through a 0.45 µm Nylon membrane filter.

Mobile Phase:

Mix 730 mL of Buffer Solution with 270 mL of Acetonitrile. Degas by sonication for 10 minutes.

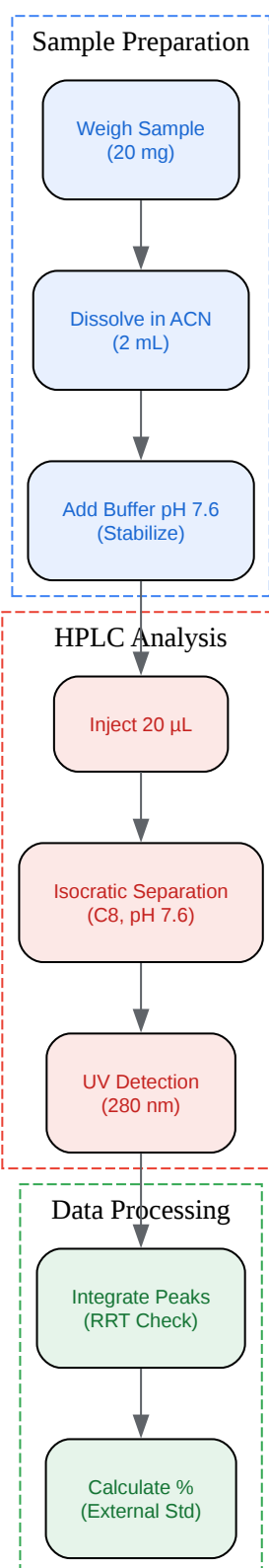
Standard Stock Solution (Impurity H):

- Weigh accurately 5.0 mg of Omeprazole Impurity H Reference Standard.
- Transfer to a 100 mL volumetric flask.
- Dissolve in 20 mL Acetonitrile (sonicate if necessary).
- Dilute to volume with Mobile Phase. (Conc: 50 µg/mL).

Sample Solution:

- Weigh 20.0 mg of Omeprazole API or crushed tablet powder equivalent.
- Transfer to a 10 mL volumetric flask.
- Add 2 mL Acetonitrile to dissolve.
- Add 5 mL Buffer (pH 9.0 or Mobile Phase) immediately to stabilize.
- Dilute to volume with Mobile Phase. (Conc: 2000 µg/mL).
 - Critical Note: Prepare fresh. Omeprazole degrades rapidly in acidic or neutral aqueous solutions if not buffered immediately.

Analytical Workflow & System Suitability



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Figure 2: Step-by-step analytical workflow ensuring sample stability and accurate detection.[8]

System Suitability Criteria (SST)

Before analyzing samples, inject the Standard Solution (6 replicates) and verify:

Parameter	Acceptance Criteria
Retention Time (Impurity H)	± 5% of established RT (Typically ~15-20 min)
Tailing Factor	NMT 1.5
Theoretical Plates	NLT 3000
% RSD (Area)	NMT 2.0%
Resolution (Rs)	> 2.0 between Omeprazole and nearest peak

Method Validation Summary

The following data represents typical validation performance characteristics for this method structure.

Linearity & Range

- Range: LOQ to 150% of the specification limit (0.15%).
- Regression:
- Correlation Coefficient (): > 0.999

Sensitivity[10]

- Limit of Detection (LOD): ~ 0.03 µg/mL (S/N ratio 3:1)
- Limit of Quantification (LOQ): ~ 0.10 µg/mL (S/N ratio 10:1)

Specificity (Relative Retention Times)

Peak Name	Approx. RRT (vs Omeprazole)
Omeprazole	1.00
Impurity D (Sulfone)	~ 0.85
Impurity E (N-Oxide)	~ 1.30
Impurity H (Chloro)	~ 2.10 - 2.50

Note: Impurity H elutes significantly later due to the chloro-substitution.

Troubleshooting & Causality Analysis

Issue	Probable Cause	Corrective Action
Peak Splitting (Omeprazole)	Sample solvent mismatch or pH instability.	Ensure sample is dissolved in ACN first, then immediately buffered. Do not use pure water.
Drifting Retention Times	pH fluctuation in mobile phase.	Phosphate buffer is sensitive to temperature. Ensure pH is adjusted at 25°C.
Impurity H Not Detected	Run time too short.	Extend run time to 2.5x the retention time of Omeprazole. Impurity H is strongly retained. [2]
High Backpressure	Buffer precipitation in ACN.	Ensure proper mixing order: Add ACN to Buffer, not Buffer to ACN. Filter before use.

References

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